2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide
Description
The compound 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide features a coumarin (4-methyl-2-oxo-2H-chromen-7-yl) core linked via an acetamide bridge to a partially hydrogenated carbazole moiety (2,3,4,9-tetrahydro-1H-carbazol-1-yl). This hybrid structure combines the bioactive coumarin scaffold, known for anticoagulant and anticancer properties , with a carbazole-derived heterocycle, which is often associated with neuroprotective and antitumor activities.
Properties
Molecular Formula |
C24H22N2O4 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
2-(4-methyl-2-oxochromen-7-yl)oxy-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide |
InChI |
InChI=1S/C24H22N2O4/c1-14-11-23(28)30-21-12-15(9-10-16(14)21)29-13-22(27)25-20-8-4-6-18-17-5-2-3-7-19(17)26-24(18)20/h2-3,5,7,9-12,20,26H,4,6,8,13H2,1H3,(H,25,27) |
InChI Key |
MORFSAKEURYSSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3CCCC4=C3NC5=CC=CC=C45 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide typically involves a multi-step process. One common method includes the esterification of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid with N,N′-carbonyldiimidazole to activate the carboxylic acid group. This is followed by the reaction with 2,3,4,9-tetrahydro-1H-carbazol-1-amine under controlled conditions to form the desired acetamide derivative .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The chromene moiety can be oxidized under specific conditions to form quinone derivatives.
Reduction: The carbonyl groups in the chromene and carbazole structures can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antimicrobial and anticancer properties.
Materials Science: The photoactive properties of the chromene moiety make this compound useful in the development of smart materials and photoresponsive polymers.
Biological Studies: Its interactions with biological macromolecules, such as proteins and nucleic acids, are of interest for understanding its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide involves its interaction with specific molecular targets. The chromene moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit key enzymes involved in cellular processes, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Coumarin-Linked Acetamides
Table 1: Key Structural Analogs and Their Modifications
Key Observations :
Physicochemical Properties
Table 2: Comparative Spectral and Physical Data
Biological Activity
The compound 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide is a synthetic derivative that belongs to a class of compounds exhibiting diverse biological activities. This article provides an in-depth analysis of its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 325.38 g/mol. It features a chromenone moiety, which is known for its role in various biological activities.
Biological Activity Overview
The biological activities of this compound have been investigated in several studies, revealing its potential as an anti-inflammatory, anticancer, and antimicrobial agent. Below are detailed findings from various research studies.
Anti-inflammatory Activity
Research indicates that the compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Case Study:
In a study involving lipopolysaccharide (LPS)-induced inflammation in murine models, administration of the compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6. The compound's ability to modulate the NF-kB signaling pathway was highlighted as a key mechanism behind its anti-inflammatory effects.
Anticancer Activity
The anticancer potential of this compound has also been explored extensively. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3).
Research Findings:
- Mechanism of Action: The compound induces apoptosis in cancer cells via the intrinsic pathway, leading to mitochondrial membrane potential disruption and activation of caspases.
- Synergistic Effects: When combined with common chemotherapeutic agents like doxorubicin, it exhibited enhanced cytotoxicity, suggesting potential for use in combination therapies.
Antimicrobial Activity
Preliminary studies indicate that the compound possesses antimicrobial properties against both gram-positive and gram-negative bacteria.
Experimental Results:
In vitro assays demonstrated significant inhibition of bacterial growth at low concentrations. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Data Tables
| Biological Activity | Effect Observed | Study Reference |
|---|---|---|
| Anti-inflammatory | Reduced TNF-alpha and IL-6 levels | Case Study on LPS-induced inflammation |
| Anticancer | Induced apoptosis in MCF-7 cells | In vitro study on cancer cell lines |
| Antimicrobial | Inhibited growth of E. coli | Preliminary antimicrobial assays |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
